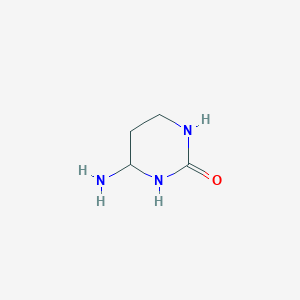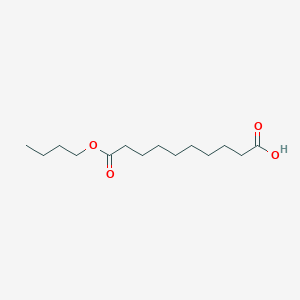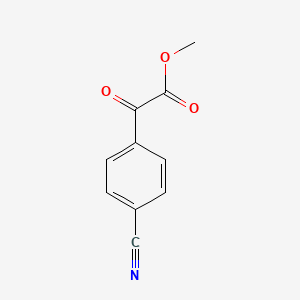
1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene
Descripción general
Descripción
“1-Bromo-5-chloropentane” is a laboratory chemical with the CAS number 54512-75-3 . It’s a colorless liquid used primarily for research and development .
Molecular Structure Analysis
The molecular formula of “1-Bromo-5-chloropentane” is C5H10BrCl . It has an average mass of 185.490 Da and a monoisotopic mass of 183.965439 Da .
Physical And Chemical Properties Analysis
“1-Bromo-5-chloropentane” is a liquid at room temperature . It has a boiling point of 210-212°C , a specific gravity of 1.41 , and a refractive index of 1.48 .
Aplicaciones Científicas De Investigación
Bromination and Derivative Synthesis
1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene, and similar compounds, play a significant role in bromination processes and the synthesis of complex molecules. For example, the bromination of 1,4-dimethoxy-2,3-dimethylbenzene results in various bromination products, including derivatives of bromomethyl-dimethoxybenzene. These compounds are used to prepare sulfur-containing quinone derivatives, showcasing their versatility in organic synthesis (Aitken et al., 2016).
Light-emitting Monomer Synthesis
In the field of materials science, derivatives of bromomethyl-dimethoxybenzene are used in synthesizing light-emitting monomers. For instance, a green light-emitting monomer was synthesized using a derivative of 2,5-dimethoxy-4-bromophenyl aldehyde, highlighting the application of these compounds in developing new materials with specific light-emitting properties (Kang Shou-xin, 2010).
Benzyl Benzoates Formation
Another application is in the photoinduced electron transfer reactions, where compounds like chloromethyl-dimethoxybenzenes are used to produce benzyl benzoates. This process demonstrates the utility of these compounds in facilitating specific types of chemical reactions (Amiri-Attou et al., 2008).
Labeling and Characterization
These compounds are also essential in labeling and characterization studies. For example, the synthesis of deuterium-labeled phenethylamine derivatives from dimethoxybenzene derivatives is critical for internal standards in analytical methods like gas chromatography-mass spectrometry (Ya-Zhu Xu & Chinpiao Chen, 2006).
Safety and Hazards
Propiedades
IUPAC Name |
1-bromo-5-(chloromethyl)-2,3-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2/c1-12-8-4-6(5-11)3-7(10)9(8)13-2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEFZWNRTCPMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CCl)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401251874 | |
| Record name | 1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene | |
CAS RN |
52783-75-2 | |
| Record name | 1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52783-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-5-(chloromethyl)-2,3-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401251874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,3-Trimethylbenzo[f]indole](/img/structure/B3270407.png)
![2-[(Ethoxycarbonyl)(methyl)amino]acetic acid](/img/structure/B3270408.png)


![1-(benzenesulfonyl)-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B3270419.png)

![Methanesulfonamide, N-[3-(triethoxysilyl)propyl]-](/img/structure/B3270439.png)




![2-[(4,6-Dimethyl-2-pyridinyl)methyl]azepane](/img/structure/B3270482.png)

